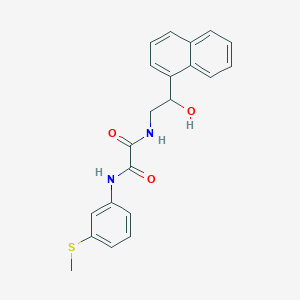

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxy-naphthylethyl group at the N1 position and a methylthio-substituted phenyl ring at the N2 position. The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, while the methylthio group could influence metabolic stability compared to analogs with methoxy or halide substituents .

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-19(24)18-11-4-7-14-6-2-3-10-17(14)18/h2-12,19,24H,13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTNLEAEHZKMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a naphthalene moiety and a methylthio group attached to an oxalamide backbone. The molecular formula is with a molecular weight of approximately 372.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the MTT method on human leukemia cell lines (U-937 and HL-60). The results indicated that the compound demonstrated significant cytotoxic activity, with an IC50 value comparable to established anticancer agents like etoposide. The detailed results are summarized in Table 1.

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U-937 | 15.4 | |

| Etoposide | U-937 | 10.0 | |

| This compound | HL-60 | 18.6 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. These findings warrant further investigation into its potential as a multi-functional therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and properties can be inferred through comparisons with structurally related oxalamides. Below is a detailed analysis:

Structural Features and Substituent Effects

Key Observations:

- Naphthalene vs.

- Methylthio vs. Methoxy/Halide Groups : The 3-(methylthio)phenyl group may confer metabolic stability over methoxy (e.g., GMC-5) or halide (e.g., Compound 23) analogs, as sulfur-containing groups resist oxidative degradation .

- Hydroxyethyl vs. Pyridyl/Indole Groups : The hydroxyethyl chain at N1 could improve solubility relative to pyridyl (S336) or dioxoisoindolinyl (GMC-5) groups but may reduce receptor-binding affinity compared to heterocyclic systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling hydroxyethyl-naphthalene and 3-(methylthio)phenyl intermediates via oxalic acid derivatives. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to link the hydroxyethyl-naphthalene and aryl amine groups .

- Purification : Chromatography (HPLC or column) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are critical to achieve >95% purity .

Q. How can the structural features of this compound be characterized to validate its identity?

- Analytical Techniques :

- NMR : Assign peaks for the naphthalene protons (δ 7.2–8.5 ppm), hydroxyethyl group (δ 4.5–5.5 ppm), and methylthio moiety (δ 2.5–3.0 ppm) .

- IR : Identify carbonyl stretches (C=O, ~1670–1690 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group and confirm spatial arrangement of substituents .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Lipophilic due to naphthalene and methylthio groups; soluble in DMSO, DMF, or THF. Limited aqueous solubility necessitates formulation with cyclodextrins or surfactants for biological assays .

- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C). Protect from light to prevent photooxidation of the naphthalene moiety .

Advanced Research Questions

Q. How do reaction conditions influence dimerization or side-product formation during synthesis?

- Critical Factors :

- Temperature : Excess heat (>60°C) during amide coupling promotes dimerization (e.g., via ester intermediates) .

- Stoichiometry : Imbalanced reagent ratios (e.g., excess carbodiimide) lead to overactivation of carboxyl groups, increasing side reactions .

Q. What contradictions exist in reported biological activities of structurally similar oxalamides, and how can they be resolved?

- Case Study : Fluorinated oxalamides show conflicting kinase inhibition data (e.g., FGFR1 vs. JAK2 selectivity).

- Resolution :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and ATP concentrations to minimize variability .

- Structural analogs : Compare substituent effects (e.g., methylthio vs. trifluoromethyl groups) using molecular docking to clarify target specificity .

Q. What computational strategies can predict the compound’s binding affinity to neurokinin-1 receptors or other targets?

- Approaches :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) to assess stability of hydrogen bonds with residues like Asp124 and Tyr209 .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for methylthio-to-fluoro substitutions to optimize binding .

- Validation : Cross-validate with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Key Modifications :

- Naphthalene substitution : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-π stacking with hydrophobic receptor pockets .

- Methylthio optimization : Replace with sulfoxide/sulfone groups to modulate solubility and target engagement .

- Screening : Use parallel synthesis to generate a library of analogs, followed by high-throughput screening (HTS) in anti-inflammatory or anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.